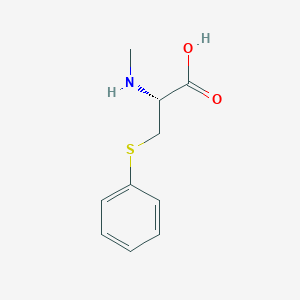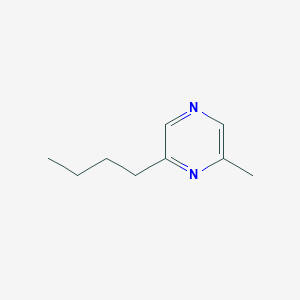
2-Methyl-6-butylpyraine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-6-butylpyraine is an organic compound with the molecular formula C9H14N2 It is a derivative of pyrazine, characterized by the presence of a methyl group at the second position and a butyl group at the sixth position on the pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-butylpyraine typically involves the alkylation of pyrazine derivatives. One common method is the reaction of 2-methylpyrazine with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-6-butylpyraine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the butyl or methyl groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines, and organometallic reagents.
Major Products Formed
Oxidation: Pyrazine oxides and related derivatives.
Reduction: Reduced pyrazine derivatives with altered functional groups.
Substitution: Various substituted pyrazine compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Methyl-6-butylpyraine has found applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents due to its unique aromatic properties.
Mecanismo De Acción
The mechanism of action of 2-Methyl-6-butylpyraine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylpyrazine: Lacks the butyl group, making it less hydrophobic and altering its chemical reactivity.
2-Butylpyrazine: Lacks the methyl group, affecting its steric and electronic properties.
6-Methyl-2-butylpyrazine: A positional isomer with different chemical and physical properties.
Uniqueness
2-Methyl-6-butylpyraine is unique due to the combined presence of both methyl and butyl groups on the pyrazine ring. This structural feature imparts distinct chemical properties, such as increased hydrophobicity and altered reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
32184-46-6 |
|---|---|
Fórmula molecular |
C9H14N2 |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
2-butyl-6-methylpyrazine |
InChI |
InChI=1S/C9H14N2/c1-3-4-5-9-7-10-6-8(2)11-9/h6-7H,3-5H2,1-2H3 |
Clave InChI |
UXSNPZYBZGYXMW-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=NC(=CN=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


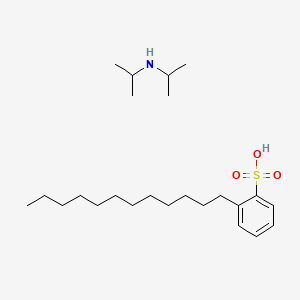
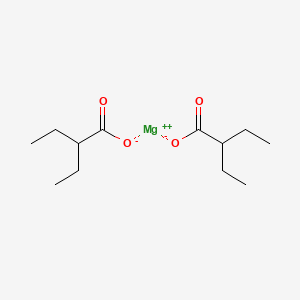
![4,5-Dihydro-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one](/img/structure/B13820300.png)
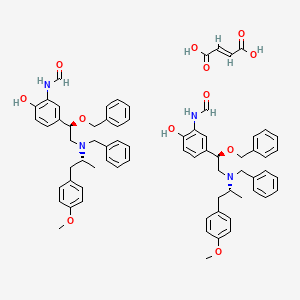
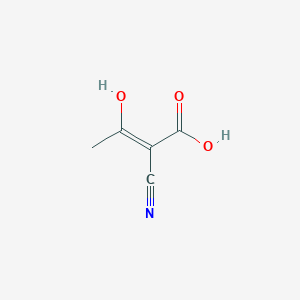
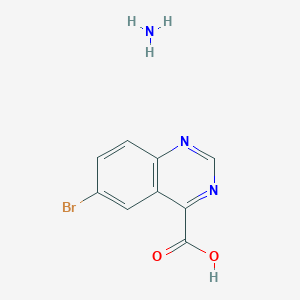
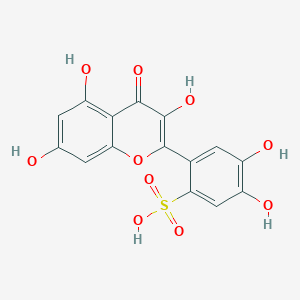
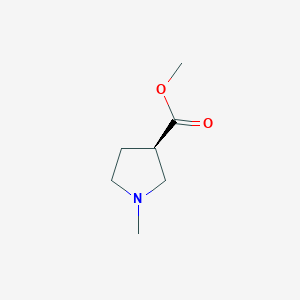
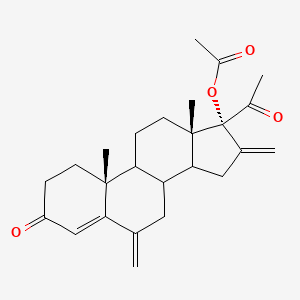
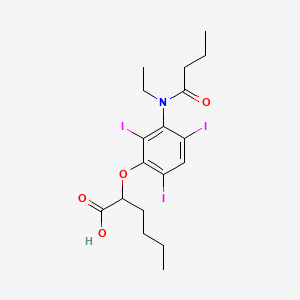
![N'-{(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-phenylacetohydrazide](/img/structure/B13820349.png)
